4-(difluoromethoxy)-N,N-dimethylbenzamide
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Overview
Description
4-(Difluoromethoxy)-N,N-dimethylbenzamide is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxybenzamide with difluoromethylating agents under specific conditions to achieve the desired product . The reaction conditions often include the use of bases such as sodium hydroxide or potassium tert-butoxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 4-(difluoromethoxy)-N,N-dimethylbenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
4-(Difluoromethoxy)-N,N-dimethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of epithelial cells by modulating the TGF-β1/Smad signaling pathway . This pathway is crucial in regulating cellular processes such as differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(difluoromethoxy)-N,N-dimethylbenzamide include:
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- 4-Difluoromethoxy-3-hydroxybenzaldehyde
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the difluoromethoxy group, which imparts unique chemical and biological properties . This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(difluoromethoxy)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-13(2)9(14)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRCXYCDMQIJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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